molecular formula C18H15N3O5 B11279436 methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B11279436
M. Wt: 353.3 g/mol
InChI Key: BOKZTKFOIADMMA-UHFFFAOYSA-N
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Description

Methyl 4-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyridazine ring, and a benzoate ester group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a furfural derivative.

    Acylation Reaction: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.

Mechanism of Action

The mechanism of action of methyl 4-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets in biological systems. The furan ring is known to interact with bacterial cell membranes, leading to disruption of membrane integrity and bacterial cell death . The pyridazine ring can interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 4-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate lies in its combination of the furan, pyridazine, and benzoate ester groups, which confer a unique set of chemical and biological properties. This combination makes it a versatile compound for various scientific research applications and a valuable building block for the synthesis of new pharmaceuticals and materials.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

methyl 4-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C18H15N3O5/c1-25-18(24)12-4-6-13(7-5-12)19-16(22)11-21-17(23)9-8-14(20-21)15-3-2-10-26-15/h2-10H,11H2,1H3,(H,19,22)

InChI Key

BOKZTKFOIADMMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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